molecular formula C11H10N2O4 B7479711 ethyl (E)-2-cyano-3-(furan-2-carbonylamino)prop-2-enoate

ethyl (E)-2-cyano-3-(furan-2-carbonylamino)prop-2-enoate

Cat. No. B7479711
M. Wt: 234.21 g/mol
InChI Key: HKYRWDFWONJEBX-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (E)-2-cyano-3-(furan-2-carbonylamino)prop-2-enoate, commonly known as ethyl cyanoacrylate, is a colorless liquid that is widely used in various fields, including medicine, dentistry, and industry. Ethyl cyanoacrylate is a type of cyanoacrylate ester, which is a family of fast-acting adhesives that are known for their strong bonding properties.

Mechanism of Action

The mechanism of action of ethyl cyanoacrylate involves the polymerization of the monomer to form a long-chain polymer. When ethyl cyanoacrylate comes into contact with moisture, it rapidly polymerizes to form a strong, durable bond. The polymerization reaction is exothermic and generates heat, which can cause tissue damage if not carefully controlled.
Biochemical and Physiological Effects:
Ethyl cyanoacrylate has been shown to be biocompatible and non-toxic in various in vitro and in vivo studies. However, the use of ethyl cyanoacrylate in vivo can cause tissue damage if not carefully controlled. Ethyl cyanoacrylate has also been shown to have antimicrobial properties, which can be beneficial in preventing infection in surgical wounds.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl cyanoacrylate in lab experiments is its fast-acting nature. Ethyl cyanoacrylate can rapidly bond to a variety of surfaces, making it ideal for applications where a strong, durable bond is required. However, the use of ethyl cyanoacrylate in lab experiments can be limited by its sensitivity to moisture. Ethyl cyanoacrylate should be stored in a dry environment to prevent premature polymerization.

Future Directions

There are several future directions for the use of ethyl cyanoacrylate in scientific research. One area of interest is the development of new formulations of ethyl cyanoacrylate that can be used in tissue engineering applications. Another area of interest is the use of ethyl cyanoacrylate in drug delivery systems, where the adhesive properties of ethyl cyanoacrylate can be used to deliver drugs to specific sites in the body. Additionally, the use of ethyl cyanoacrylate in 3D printing applications is an area of active research, where the adhesive properties of ethyl cyanoacrylate can be used to create complex structures.

Synthesis Methods

The synthesis of ethyl cyanoacrylate involves the reaction between ethyl cyanoacetate and formaldehyde in the presence of a basic catalyst such as sodium hydroxide. The reaction proceeds via a condensation reaction, which results in the formation of ethyl cyanoacrylate and water. The reaction is exothermic and must be carefully controlled to prevent the formation of unwanted byproducts.

Scientific Research Applications

Ethyl cyanoacrylate has a wide range of applications in scientific research. One of the most common uses of ethyl cyanoacrylate is as a tissue adhesive. Ethyl cyanoacrylate has been shown to be an effective alternative to traditional sutures in various surgical procedures, including wound closure, skin grafting, and vascular surgery. Ethyl cyanoacrylate is also used in the field of dentistry as a dental adhesive for bonding restorative materials to teeth.

properties

IUPAC Name

ethyl (E)-2-cyano-3-(furan-2-carbonylamino)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-2-16-11(15)8(6-12)7-13-10(14)9-4-3-5-17-9/h3-5,7H,2H2,1H3,(H,13,14)/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKYRWDFWONJEBX-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC(=O)C1=CC=CO1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/NC(=O)C1=CC=CO1)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (E)-2-cyano-3-(furan-2-carbonylamino)prop-2-enoate

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